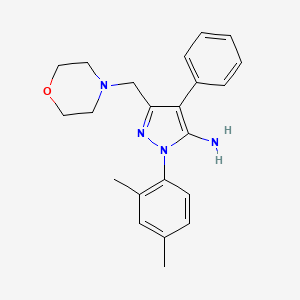![molecular formula C18H21ClN2O3S B5007889 1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5007889.png)
1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, also known as CBMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its ability to bind to the serotonin transporter and inhibit its activity. This results in an increase in the extracellular levels of serotonin, which can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. In addition to its inhibitory effects on the serotonin transporter, this compound has also been found to exhibit potent inhibitory effects on the activity of the dopamine transporter. This has led to its potential use as a tool for studying the role of dopamine in various physiological and pathological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is its potent inhibitory effects on the activity of the serotonin and dopamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine. One area of research is the development of more potent and selective inhibitors of the serotonin and dopamine transporters. Another area of research is the exploration of the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders. Finally, there is also a need for further research on the potential toxicity of this compound and its effects on various physiological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory effects on the activity of the serotonin and dopamine transporters make it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, its potential toxicity and limitations in certain experimental settings must be taken into consideration. Further research is needed to explore its potential therapeutic applications and to better understand its effects on various physiological systems.
Métodos De Síntesis
The synthesis of 1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves multiple steps, starting with the reaction of 3-chlorobenzyl chloride with sodium methoxide to form 3-chlorobenzyl methoxide. This intermediate is then reacted with 2-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been found to exhibit potent inhibitory effects on the activity of the serotonin transporter. This has led to its potential use as a tool for studying the role of serotonin in various physiological and pathological processes.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-18-8-3-2-7-17(18)20-9-11-21(12-10-20)25(22,23)14-15-5-4-6-16(19)13-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTWHUOLXUKDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5007830.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5007834.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5007840.png)
![3-chloro-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B5007848.png)

![N-(4-anilinophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5007860.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B5007863.png)


![N-[3-(1-azepanylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-fluorobenzamide](/img/structure/B5007882.png)
![N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzamide](/img/structure/B5007897.png)
![N-(3-pyridinylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5007903.png)
